molecular formula C22H20N4O4 B11384658 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide

Cat. No.: B11384658
M. Wt: 404.4 g/mol
InChI Key: ALWWNDCAIFNUDW-UHFFFAOYSA-N
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Description

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE is a complex organic compound that features a unique combination of functional groups, including an isoindoline, oxadiazole, and butanamide moiety

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide

InChI

InChI=1S/C22H20N4O4/c1-14-6-4-7-15(12-14)20-24-19(30-25-20)13-23-18(27)10-5-11-26-21(28)16-8-2-3-9-17(16)22(26)29/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,23,27)

InChI Key

ALWWNDCAIFNUDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE typically involves multi-step organic reactions. The key steps include the formation of the isoindoline and oxadiazole rings, followed by their coupling with the butanamide moiety. Common reagents used in these reactions include phthalic anhydride, hydrazine, and various alkylating agents .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

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